molecular formula C19H14ClNO2 B5499995 4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate

4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate

Cat. No. B5499995
M. Wt: 323.8 g/mol
InChI Key: WMQHASAZWNJAAN-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as QVA149 and is a member of the class of muscarinic receptor antagonists. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

QVA149 works by blocking the activity of muscarinic receptors, which are involved in the regulation of airway smooth muscle tone. This helps to reduce airway constriction and improve lung function.
Biochemical and Physiological Effects:
QVA149 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce airway constriction, improve lung function, and reduce inflammation in the lungs. It has also been shown to have a beneficial effect on exercise tolerance and quality of life in patients with COPD.

Advantages and Limitations for Lab Experiments

One of the main advantages of using QVA149 in lab experiments is its high affinity for muscarinic receptors. This makes it a useful tool for studying the role of these receptors in respiratory diseases such as COPD. However, one limitation of using QVA149 in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on QVA149. One area of interest is the potential use of QVA149 in the treatment of other respiratory diseases, such as asthma. Another area of interest is the development of new compounds that are based on the structure of QVA149, which may have improved efficacy and fewer side effects. Additionally, further research is needed to better understand the mechanism of action of QVA149 and its potential use in combination with other drugs for the treatment of respiratory diseases.

Synthesis Methods

The synthesis of QVA149 involves the reaction between 4-chloro-2-nitrophenyl acetate and 2-quinolylboronic acid, followed by reduction with palladium on carbon. The resulting compound is then treated with acetic anhydride to yield QVA149.

Scientific Research Applications

QVA149 has been studied extensively for its potential use in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD). It has been shown to have a high affinity for muscarinic receptors, which are involved in the regulation of airway smooth muscle tone. This makes QVA149 a promising candidate for the treatment of COPD, as it can help to reduce airway constriction and improve lung function.

properties

IUPAC Name

[4-chloro-2-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c1-13(22)23-19-11-8-16(20)12-15(19)7-10-17-9-6-14-4-2-3-5-18(14)21-17/h2-12H,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQHASAZWNJAAN-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)C=CC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)/C=C/C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate

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